5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
5-(3-fluorophenoxy)-1,3-dimethylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-7-10(13)11(15(2)14-7)16-9-5-3-4-8(12)6-9/h3-6H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDELKKHIZWHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1N)OC2=CC(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to target androgen receptors. These receptors play a crucial role in the regulation of physiological processes such as muscle growth and maintenance.
Mode of Action
It can be inferred from related compounds that it may act as an agonist of its target receptor. This means it binds to the receptor and activates it, leading to a series of downstream effects.
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect pathways related to muscle growth and maintenance.
Biochemical Analysis
Biochemical Properties
5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways and cellular processes. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, it has been observed to induce apoptosis, a programmed cell death process, by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can disrupt signaling pathways and cellular processes, leading to various biological effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its stability and potency. In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound can result in sustained inhibition of specific signaling pathways and alterations in cellular metabolism. In in vivo studies, the temporal effects of this compound on cellular function have also been observed, with prolonged exposure leading to cumulative effects on tissue function and overall organism health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological effect. These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes in the liver, leading to the formation of metabolites that can be excreted from the body. The primary metabolic pathways include oxidation, reduction, and conjugation reactions. These metabolic processes can affect the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions. Additionally, the compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it can accumulate in the cytoplasm or other organelles, influencing various cellular processes. The subcellular localization of this compound can determine its specific biological effects and potential therapeutic applications.
Biological Activity
5-(3-Fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine (CAS Number: 1153084-94-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound exhibits a molecular formula of CHFNO and a molecular weight of 221.23 g/mol. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in antimicrobial and anticancer applications.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, possess diverse biological activities. The following sections summarize key findings regarding its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various pyrazole derivatives. In particular, the compound's activity against pathogenic bacteria has been assessed through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests.
Key Findings:
- Inhibition Zones : The compound showed significant inhibition zones against tested pathogens, indicating its potential as an antimicrobial agent.
- MIC Values : Compounds similar to this compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 5a | S. aureus | 0.22 | - |
| 7b | S. epidermidis | 0.25 | - |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively studied. Notably, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound exhibited cytotoxic effects with IC values indicating significant activity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer).
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives, including the compound :
- Antimicrobial Evaluation : A study reported that pyrazole derivatives showed excellent antimicrobial properties with significant inhibition of biofilm formation in pathogenic bacteria .
- Cytotoxicity Assessment : Research indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine showed efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The fluorophenoxy group enhances the compound's lipophilicity, improving its bioavailability and interaction with cellular targets .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory mediators .
Agrochemical Applications
Herbicidal Activity
this compound has been studied for its herbicidal properties. The presence of the fluorophenoxy moiety is believed to enhance the herbicidal activity against a range of broadleaf weeds while being less harmful to cereal crops. Field trials have shown promising results in controlling weed growth without significant phytotoxicity .
Pesticide Formulations
In addition to herbicides, this compound can be incorporated into pesticide formulations. Its effectiveness in targeting specific pests while minimizing environmental impact makes it a valuable candidate for sustainable agricultural practices .
Material Science
Polymer Additives
The unique chemical structure of this compound allows it to function as an additive in polymer formulations. Its properties can enhance thermal stability and mechanical strength in polymers used for coatings and other applications .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound, against human cancer cell lines (e.g., MCF-7 and A549). The results indicated a dose-dependent cytotoxic effect with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Herbicide Development
In a controlled field trial reported by Pest Management Science, the herbicidal efficacy of formulations containing this compound was assessed against common weed species. The study concluded that the compound effectively reduced weed biomass by over 70% compared to untreated controls while maintaining crop safety .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Research Findings and Implications
Substituent Position Matters: Fluorine at the meta position (3-fluorophenoxy) in the target compound may hinder interactions with planar binding sites compared to para-substituted fluorophenyl analogs .
Electron-Withdrawing Groups Enhance Reactivity : Derivatives with CF₃ or Cl groups (e.g., ) exhibit stronger electrophilic character, improving interactions with biological targets.
Bulkier Groups Improve Stability : Tert-butyl and sulfonyl substituents (e.g., ) enhance metabolic stability, a feature absent in the simpler target compound.
Preparation Methods
General Synthetic Strategies for N-Substituted Pyrazoles
The pyrazole core can be synthesized via cyclocondensation reactions involving hydrazine derivatives and suitable diketones or acetylenic ketones. For N-substituted pyrazoles such as 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine, the following approaches are relevant:
Direct preparation from primary amines and diketones:
A method reported involves reacting primary aliphatic or aromatic amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine and DMF as solvent at elevated temperatures (85 °C). The reaction proceeds via formation of the pyrazole ring with N-substitution derived from the amine reagent. Workup involves extraction and chromatographic purification to isolate the pyrazole product with moderate yields (38–46%) depending on the substituents.Cyclocondensation of hydrazine derivatives with acetylenic ketones:
This classical route involves the reaction of hydrazine or substituted hydrazines with acetylenic ketones to form pyrazoles. Although this method can yield regioisomeric mixtures, careful choice of hydrazine derivatives and reaction conditions can favor the desired substitution pattern. Catalysts such as copper triflate and ionic liquids have been used to improve yields and selectivity.
Specific Preparation of this compound
While direct literature on the exact synthesis of this compound is limited, the compound belongs to the class of pyrazoles substituted at position 5 with an aryl ether group (3-fluorophenoxy) and methyl groups at N1 and C3. Preparation can be inferred from related synthetic protocols:
-
Formation of 1,3-dimethylpyrazol-4-amine core:
Starting from suitable diketones such as 2,4-pentanedione, condensation with methylhydrazine derivatives under controlled heating yields the 1,3-dimethylpyrazol-4-amine nucleus.Introduction of the 3-fluorophenoxy substituent at C5:
The 5-position can be functionalized by nucleophilic aromatic substitution or via coupling reactions using 3-fluorophenol derivatives. This step may require activation of the pyrazole ring or use of suitable leaving groups on the phenoxy partner.
Catalysts and solvents:
Dimethylformamide (DMF) is commonly used as a solvent to facilitate these reactions, with temperatures around 85 °C. Catalysts such as triethylamine or piperidine may be employed to promote condensation or substitution steps.
Reaction Conditions and Workup
Temperature:
Typical reactions are conducted at moderate heating (~85 °C) to promote cyclization and substitution without decomposition.Solvent:
Polar aprotic solvents like DMF are preferred for their ability to dissolve both organic and inorganic reagents and stabilize intermediates.Workup:
After reaction completion, the mixture is often poured into aqueous base (e.g., 1 M NaOH) to quench and extract the product into organic solvents such as dichloromethane. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.Purification:
Column chromatography on silica gel or basic alumina is used to purify the final pyrazole compound, using solvent gradients such as hexane-ethyl acetate or pentane-diethyl ether mixtures.
Data Table: Summary of Key Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting materials | Primary amines, diketones (e.g., 2,4-pentanedione), 3-fluorophenol derivatives | For N-substituted pyrazoles |
| Catalyst/Promoter | O-(4-nitrobenzoyl)hydroxylamine, triethylamine, piperidine | Catalysts facilitate cyclization and substitution |
| Solvent | DMF, ethanol | Polar aprotic solvents preferred |
| Temperature | 85 °C | Controlled heating for 1.5–3 hours |
| Workup | Aqueous NaOH quench, DCM extraction, brine wash | Standard organic extraction procedure |
| Purification | Column chromatography (silica gel or alumina) | Gradient solvents: hexane/ethyl acetate or pentane/ether |
| Yield | 38–46% | Moderate yields depending on substituents |
Research Findings and Notes
The preparation of N-substituted pyrazoles from primary amines and diketones is a versatile and relatively straightforward method, allowing for structural diversity including fluorophenoxy substituents.
The presence of the fluorine atom on the phenoxy ring can influence the reactivity and regioselectivity of substitution reactions, often requiring fine-tuning of reaction conditions.
Alternative synthetic routes involving diazo compounds or cycloaddition reactions have been explored for pyrazole derivatives but are less common for this compound specifically.
Patents and advanced synthetic schemes indicate that functionalization of pyrazole derivatives with fluorophenoxy groups often involves multi-step syntheses, including protection/deprotection strategies and coupling reactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-amine, and how is its structural integrity confirmed?
- Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiourea analogues can react with halogenated intermediates under reflux conditions to form pyrazole cores . Structural confirmation is achieved using X-ray crystallography (e.g., triclinic crystal systems with space group P1 for related pyrazoles) and spectroscopic techniques (¹H/¹³C NMR, IR) to validate substituent positions and amine functionality .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing pyrazole-amine derivatives?
- Answer : Key techniques include:
- X-ray diffraction : Resolves bond lengths (e.g., C–C ≈ 1.39–1.48 Å) and dihedral angles to confirm stereochemistry .
- NMR spectroscopy : Identifies substituent effects (e.g., fluorine-induced deshielding in ¹⁹F NMR) and amine proton environments .
- Mass spectrometry : Validates molecular weight (e.g., m/z ≈ 233–375 for related derivatives) .
Q. What are the common synthetic challenges in preparing fluorine-substituted pyrazole amines, and how are they addressed?
- Answer : Fluorine’s electronegativity can hinder nucleophilic substitution. Strategies include:
- Using protecting groups (e.g., tert-butyl or benzyl) for amine functionalities during halogenation .
- Optimizing solvent systems (e.g., DMF or THF) to stabilize intermediates .
- Employing multi-step pathways (e.g., cyclization followed by fluorophenoxy coupling) to avoid side reactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of pyrazole-amine derivatives with enhanced antimicrobial activity?
- Answer :
- Substituent tuning : Electron-withdrawing groups (e.g., -F, -Cl) at the para-position of the phenoxy ring improve membrane permeability and target binding, as seen in derivatives with MIC values ≤ 2 µg/mL against S. aureus .
- Core modifications : Introducing triazole or oxadiazole moieties increases rigidity, enhancing interactions with bacterial enzymes (e.g., DNA gyrase) .
- In vitro assays : Broth microdilution (CLSI guidelines) and time-kill studies validate bactericidal vs. bacteriostatic effects .
Q. What in vitro models are suitable for evaluating the antitubercular activity of 5-(3-fluorophenoxy)pyrazole derivatives?
- Answer :
- Mycobacterial growth inhibition : Use Mycobacterium tuberculosis H37Rv strains in Middlebrook 7H9 media, with IC₅₀ determination via resazurin microplate assays .
- Cytotoxicity screening : Parallel testing in Vero or HepG2 cells ensures selectivity (e.g., selectivity index >10) .
- Mechanistic studies : Target validation via enzyme inhibition assays (e.g., InhA for mycolic acid biosynthesis) .
Q. How do fluorine substituents influence the pharmacokinetic properties of pyrazole-amine derivatives?
- Answer :
- Lipophilicity : Fluorine increases logP (e.g., from 1.8 to 2.5), enhancing blood-brain barrier penetration .
- Metabolic stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life (e.g., t₁/₂ = 4.2 hrs vs. 1.8 hrs for non-fluorinated analogs) .
- Solubility : Co-crystallization with succinic acid improves aqueous solubility (e.g., from 0.5 mg/mL to 3.2 mg/mL) .
Q. What strategies are effective in overcoming low yields during multi-step synthesis of 1,3-dimethylpyrazole intermediates?
- Answer :
- Catalytic optimization : Use Pd/C or CuI for coupling reactions (yield improvement from 40% to 75%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) for cyclization steps .
- Purification techniques : Flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates high-purity intermediates (>95%) .
Methodological Notes
- Data Contradictions : Some studies report conflicting antimicrobial results for similar derivatives, likely due to variations in bacterial strains or assay conditions. Cross-validation using standardized protocols (CLSI/EUCAST) is critical .
- Advanced Characterization : For ambiguous NMR signals, 2D techniques (COSY, HSQC) resolve overlapping peaks in aromatic regions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
